molecular formula C12H19N3O4 B1378742 Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate CAS No. 1461714-33-9

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate

Cat. No.: B1378742
CAS No.: 1461714-33-9
M. Wt: 269.3 g/mol
InChI Key: YYAUVDXEGNLBEP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl ester and a 1,2,4-oxadiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the oxadiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions on the morpholine ring.

Major Products

    Oxidation: Oxidized derivatives of the methyl group.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, known for its biological activity, makes it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate: Similar structure but with a different oxadiazole isomer.

    Tert-butyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate: Contains a phenyl group instead of a methyl group on the oxadiazole ring.

Uniqueness

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its biological activity and chemical reactivity. The combination of the tert-butyl ester and the morpholine ring also contributes to its distinct properties, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a compound that features a morpholine ring and an oxadiazole moiety, which are known for their diverse biological activities. Oxadiazoles have been extensively studied in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and inflammation.

Chemical Structure

The chemical formula for this compound is C12H18N4O3C_{12}H_{18}N_{4}O_{3}. The structure integrates a tert-butyl group and a morpholine ring with an oxadiazole substituent, contributing to its biological properties.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Oxadiazole AHT-29 (Colon)0.092
Oxadiazole BMEXF 462 (Melanoma)0.085
Tert-butyl derivativeVariousTBDCurrent Study

The mechanisms through which oxadiazoles exert their anticancer effects often involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play critical roles in cellular processes such as proliferation and apoptosis. For example, some oxadiazole derivatives have been shown to inhibit HDACs, leading to altered gene expression and subsequent cancer cell death .

Other Biological Activities

In addition to anticancer properties, oxadiazoles have been reported to exhibit a range of other biological activities:

  • Antimicrobial Activity : Several studies have documented the antibacterial and antifungal properties of oxadiazole derivatives.
  • Anti-inflammatory Effects : Compounds containing the oxadiazole ring have shown potential in reducing inflammation through various pathways.
  • Neuroprotective Effects : Some derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity Evaluation

A detailed evaluation was performed on a series of oxadiazole derivatives, including this compound. The study involved testing these compounds against multiple cancer cell lines and analyzing their potency through MTT assays. The results showed promising activity against colon and breast cancer cells.

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized molecular docking techniques to predict the binding affinity of this compound to HDAC enzymes. The findings suggested a strong interaction with the active site of HDACs, supporting its role as a potential HDAC inhibitor .

Properties

IUPAC Name

tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-8-13-10(14-19-8)9-7-17-6-5-15(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAUVDXEGNLBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2COCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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